

Technical Guide: Ethyl 2-amino-1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-1-benzothiophene-3-carboxylate*

Cat. No.: *B1269008*

[Get Quote](#)

CAS Number: 7311-95-7

This technical guide provides an in-depth overview of **Ethyl 2-amino-1-benzothiophene-3-carboxylate**, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications in the pharmaceutical industry.

Physicochemical Properties

Ethyl 2-amino-1-benzothiophene-3-carboxylate is a solid, yellow compound with the molecular formula $C_{11}H_{11}NO_2S$.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	221.28 g/mol	[1] [2]
Melting Point	108.6 °C	[2]
Boiling Point	>290 °C (decomposition)	[2]
Assay (HPLC)	≥96.0%	[2] [3]
LD ₅₀ (oral, Rat)	>2000 mg/kg	[2]
Storage Temperature	2-30°C	[2]

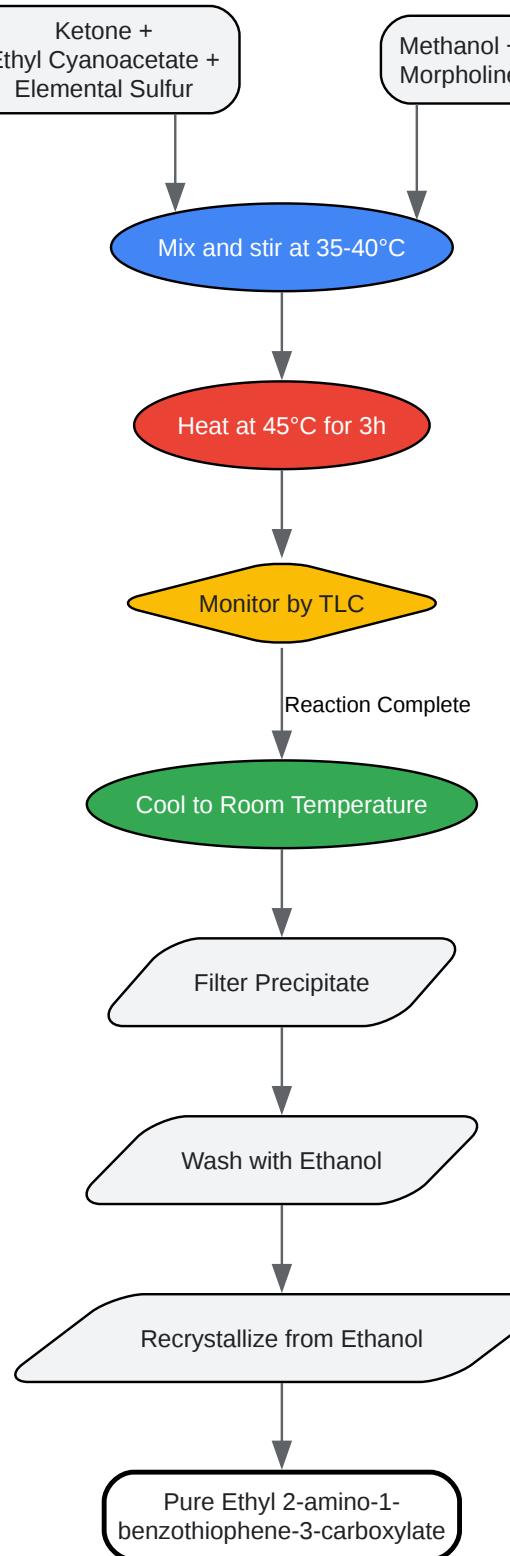
Synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate

The most common and versatile method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction.[\[4\]](#) This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis

This protocol outlines a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for **Ethyl 2-amino-1-benzothiophene-3-carboxylate**.

Materials:


- Appropriate ketone (0.05 mol)
- Ethyl cyanoacetate (0.05 mol)
- Elemental sulfur (0.05 mol)
- Methanol (30 mL)
- Morpholine (5 mL)

Procedure:

- To a mixture of the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.[5]
- After the addition of morpholine, continue stirring the reaction mixture at 45 °C for 3 hours.[5]
- Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]
- Once the reaction is complete, allow the mixture to cool to room temperature.[5]
- Filter the resulting precipitate and wash it with ethanol.[5]
- The crude product can be further purified by recrystallization from ethanol to yield the pure **Ethyl 2-amino-1-benzothiophene-3-carboxylate**.[5]

Synthesis Workflow Diagram

Gewald Synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate

[Click to download full resolution via product page](#)

A flowchart of the Gewald synthesis protocol.

Applications in Drug Development

Derivatives of 2-aminothiophene are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities. While specific quantitative data on the biological activity of **Ethyl 2-amino-1-benzothiophene-3-carboxylate** is not extensively available in the public domain, the broader class of 2-aminothiophenes has shown promise in several therapeutic areas.

Antimicrobial and Anticancer Potential:

Research indicates that compounds with the 2-aminothiophene scaffold exhibit promising antimicrobial and anticancer properties.^[6] Molecular docking studies on related compounds, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate, suggest that they may inhibit key enzymatic pathways essential for the survival of pathogens and the proliferation of cancer cells.^[6] These findings highlight the potential of this class of compounds as leads for the development of new therapeutic agents.

While the direct therapeutic applications of **Ethyl 2-amino-1-benzothiophene-3-carboxylate** are still under investigation, its role as a key intermediate in the synthesis of more complex, biologically active molecules is well-established.^[7] It serves as a versatile building block for the creation of a variety of heterocyclic systems, making it a valuable tool for drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-amino-1-benzothiophene-3-carboxylate | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]

- 3. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]
- 4. ijcmas.com [ijcmas.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]
- 7. ETHYL-2-AMINO-BENZO(B)THIOPHENE-3-CARBOXYLATE | 7311-95-7 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 2-amino-1-benzothiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269008#cas-number-for-ethyl-2-amino-1-benzothiophene-3-carboxylate\]](https://www.benchchem.com/product/b1269008#cas-number-for-ethyl-2-amino-1-benzothiophene-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com